molecular formula C7H15NO3 B1659993 ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 70084-53-6

ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No.: B1659993
CAS No.: 70084-53-6
M. Wt: 161.2 g/mol
InChI Key: QDSOVXRFVMLERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is a carbamate derivative characterized by an ethyl carbamate group (CH₃CH₂O−CO−NH−) attached to a 1-hydroxy-2-methylpropan-2-yl moiety. This structure introduces both a hydroxyl group and branched methyl substituents, distinguishing it from simpler carbamates like ethyl carbamate (CH₃CH₂O−CO−NH₂).

Properties

IUPAC Name

ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4-11-6(10)8-7(2,3)5-9/h9H,4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSOVXRFVMLERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990332
Record name Ethyl hydrogen (1-hydroxy-2-methylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70084-53-6
Record name NSC37753
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen (1-hydroxy-2-methylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be synthesized through the reaction of ethyl chloroformate with 1-amino-2-methylpropan-2-ol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ethyl N-(1-oxo-2-methylpropan-2-yl)carbamate.

    Reduction: Formation of ethyl N-(1-hydroxy-2-methylpropan-2-yl)amine.

    Substitution: Formation of various alkyl-substituted carbamates.

Scientific Research Applications

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to release active compounds.

    Industry: Used in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with biological molecules. The hydroxy group can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The carbamate group can be hydrolyzed by esterases, releasing the active amine compound, which can then interact with its molecular targets.

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

  • Structure : Lacks the hydroxyl and methyl substituents present in the target compound.
  • Toxicity: Ethyl carbamate is a well-documented carcinogen, inducing hepatic carcinomas, neurofibrosarcomas, and lung adenomas in rodents . Its metabolic activation involves cytochrome P450-mediated oxidation to vinyl carbamate, a more reactive intermediate .
  • Key Difference: The absence of hydroxyl and branched alkyl groups in ethyl carbamate likely contributes to its higher carcinogenic potency compared to derivatives with polar substituents.

Vinyl Carbamate

  • Structure : Contains a vinyl group (CH₂=CH−) instead of ethyl.
  • Toxicity: Vinyl carbamate is ~10–50× more carcinogenic than ethyl carbamate in rodent models, attributed to its direct reactivity as an electrophile without requiring metabolic activation .
  • Key Difference : The vinyl group’s electrophilicity contrasts with the hydroxyl and methyl groups in the target compound, which may reduce direct DNA adduct formation.

Ethyl N-Hydroxycarbamate

  • Structure : Features an N-hydroxyl group (NH−OH) on the carbamate nitrogen.
  • Mutagenicity : Exhibits weak direct mutagenic activity (2–3 revertants/µmol in Salmonella assays), but its mutagenicity is reduced by liver microsome systems .

tert-Butyl N-(1-Hydroxy-1-Phenylpropan-2-yl)-N-Methylcarbamate

  • Structure : Includes a tert-butyl group, methyl substitution on nitrogen, and a phenyl moiety .
  • Applications : Used as a protective group in organic synthesis due to tert-butyl’s stability under acidic conditions .
  • Key Difference : The phenyl and tert-butyl groups enhance hydrophobicity and steric bulk compared to the target compound, which may limit its utility in aqueous reactions.

Hydrazinecarbonyl Derivatives (e.g., N-[(1S,2S)-1-(Hydrazinecarbonyl)-2-Methylbutyl]Carbamate)

  • Structure : Incorporates hydrazine and carbonyl groups, increasing molecular weight (245.32 g/mol) and polarity .
  • Key Difference : The hydrazine moiety introduces nucleophilic reactivity, absent in the target compound, which may influence biological interactions or degradation pathways.

Physicochemical and Functional Comparisons

Property Ethyl N-(1-Hydroxy-2-Methylpropan-2-yl)Carbamate Ethyl Carbamate Vinyl Carbamate tert-Butyl Derivative
Molecular Weight (g/mol) 161.2 89.09 87.08 ~245–250
Solubility Moderate (hydroxyl enhances polarity) High Low Low (tert-butyl, phenyl)
Stability Hydrolysis-prone (carbamate group) Stable Reactive Acid-stable
Carcinogenicity Unknown (structural analogs suggest lower risk) High Very High Not reported

Research Findings and Implications

  • Synthetic Utility : Ethyl carbamates are less stable than tert-butyl derivatives in acidic conditions, making them less ideal for multi-step syntheses . However, their simpler synthesis may favor industrial applications.
  • Safety Profile: While ethyl carbamate is regulated due to carcinogenicity, structural modifications in the target compound (e.g., hydroxylation) could mitigate risks, though empirical toxicology data are lacking.

Biological Activity

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is a carbamate derivative that has garnered interest due to its potential biological activities. This article explores its biological mechanisms, interactions with enzymes, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C7H15NO3C_7H_{15}NO_3. Its structure includes:

  • An ethyl group ,
  • A carbamate functional group (–NHCOO–),
  • A hydroxy group attached to a branched carbon chain.

These features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxy group can form hydrogen bonds with enzymes and proteins, potentially altering their function. Additionally, the carbamate group can be hydrolyzed by esterases, releasing active amine compounds that may interact with specific molecular targets, enhancing its biological effects.

Enzyme Interactions

Research indicates that carbamate derivatives can modulate enzyme activity. This compound may exhibit:

  • Inhibition of specific enzymes , potentially impacting metabolic pathways.
  • Substrate-like behavior , allowing it to participate in enzymatic reactions due to structural similarities with natural substrates .

Antimicrobial Activity

Carbamate compounds are known for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that structural analogs exhibit significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may also possess similar properties .

Study on Antibacterial Activity

A study focused on a library of carbamate derivatives found that certain structural modifications led to enhanced antibacterial activity against MRSA biofilms. The minimal inhibitory concentration (MIC) values were reported in the low micromolar range, indicating potent activity . This suggests that this compound could be a candidate for further development as an antibacterial agent.

Pharmacological Evaluation

In pharmacological studies, carbamates have been shown to act as prodrugs, where they are metabolized into active forms that exert therapeutic effects. This compound's hydrolysis by esterases could lead to the release of biologically active amines, which may enhance its efficacy in drug formulations .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Ethyl N-(2-phenethyl)carbamateStructureAntimicrobial against MRSA
Ethyl N-(1-hydroxybutan-2-yl)carbamateStructureModerate enzyme inhibition
Ethyl N-(1-hydroxyhexan-2-yl)carbamateStructurePotentially higher bioactivity

This table highlights how variations in structure can influence biological activity, emphasizing the need for further research into this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.